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2-(5-Methoxypyridin-3-yl)ethanamine hydrochloride

Catalog No.
S13957894
CAS No.
M.F
C8H13ClN2O
M. Wt
188.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(5-Methoxypyridin-3-yl)ethanamine hydrochloride

Product Name

2-(5-Methoxypyridin-3-yl)ethanamine hydrochloride

IUPAC Name

2-(5-methoxypyridin-3-yl)ethanamine;hydrochloride

Molecular Formula

C8H13ClN2O

Molecular Weight

188.65 g/mol

InChI

InChI=1S/C8H12N2O.ClH/c1-11-8-4-7(2-3-9)5-10-6-8;/h4-6H,2-3,9H2,1H3;1H

InChI Key

GLNDKSPFHIFYRV-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=CC(=C1)CCN.Cl

2-(5-Methoxypyridin-3-yl)ethanamine hydrochloride is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with a methoxy group and an ethanamine moiety. This compound is often encountered in medicinal chemistry and pharmacology due to its potential biological activities. The hydrochloride form enhances the compound's solubility and stability in aqueous solutions, making it suitable for various applications in research and industry.

  • Oxidation: 2-(5-Methoxypyridin-3-yl)ethanamine hydrochloride can be oxidized to form various derivatives, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
  • Reduction: Reduction reactions can convert the compound into its reduced forms, typically involving reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, facilitated by nucleophiles or electrophiles.

These reactions are crucial for developing new derivatives and exploring their potential applications in pharmaceuticals.

Research indicates that 2-(5-Methoxypyridin-3-yl)ethanamine hydrochloride exhibits significant biological activity. Its structural similarity to other biologically active compounds suggests potential interactions with neurotransmitter systems, particularly serotonin receptors. This interaction may influence mood and behavior, making it a candidate for further pharmacological studies aimed at treating mood disorders or other neurological conditions.

The synthesis of 2-(5-Methoxypyridin-3-yl)ethanamine hydrochloride typically involves several steps:

  • Starting Material: The synthesis begins with 5-methoxypyridine, which is reacted with an appropriate amine to introduce the ethanamine group.
  • Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions, often in solvents such as methanol or ethanol.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.

In industrial settings, large-scale synthesis may involve automated reactors and advanced analytical techniques like high-performance liquid chromatography (HPLC) to ensure consistent quality and yield.

2-(5-Methoxypyridin-3-yl)ethanamine hydrochloride has several applications across different fields:

  • Medicinal Chemistry: It serves as a building block for synthesizing more complex organic molecules with potential therapeutic effects.
  • Pharmacology: The compound is studied for its interactions with various biomolecules, particularly in relation to neurotransmitter systems.
  • Research: Ongoing studies explore its potential as a precursor for drug development and its applications in specialty chemicals.

Preliminary studies on 2-(5-Methoxypyridin-3-yl)ethanamine hydrochloride focus on its binding affinity to various receptors. Research suggests that it may interact with serotonin receptors, potentially influencing neurotransmitter activity. Further research is necessary to elucidate its exact mechanisms of action and therapeutic potential.

Similar Compounds

Several compounds share structural similarities with 2-(5-Methoxypyridin-3-yl)ethanamine hydrochloride. Here’s a comparison highlighting their unique aspects:

Compound NameStructural FeaturesUnique Aspects
2-(5-Chloro-1H-indol-3-yl)ethanamine hydrochlorideIndole ring with chlorine substitutionDifferent pharmacological profile
1H-Indole-3-ethanamine, N-methylIndole structure with methyl groupDistinct reactivity due to methylation
2-(5-Methoxy-1H-indol-3-yl)ethanamineIndole structure with methoxy substitutionPotentially different biological activities
2-(4-Methoxypyridin-2-yl)ethanaminePyridine ring with methoxy group at position 4Varying interaction profiles

The uniqueness of 2-(5-Methoxypyridin-3-yl)ethanamine hydrochloride lies in its specific substitution pattern on the pyridine ring and its functional groups. These features confer distinct chemical properties that may influence its biological activity compared to similar compounds, making it a valuable subject for further research in medicinal chemistry.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

188.0716407 g/mol

Monoisotopic Mass

188.0716407 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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